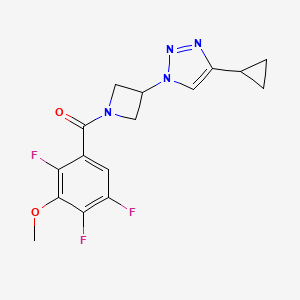

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone

Description

The compound "(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone" is a synthetic small molecule featuring:

- A 1,2,3-triazole ring substituted with a cyclopropyl group.

- An azetidine (4-membered nitrogen-containing ring) linked to the triazole.

- A methanone group attached to a trifluoro-methoxy-substituted phenyl ring.

Properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O2/c1-25-15-13(18)10(4-11(17)14(15)19)16(24)22-5-9(6-22)23-7-12(20-21-23)8-2-3-8/h4,7-9H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSMGQGYSIWTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the preparation of the azetidine and triazole intermediates. Common synthetic routes might include:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Azetidine Synthesis: Azetidine can be synthesized via cyclization reactions involving appropriate precursors.

Coupling Reactions: The final compound can be formed by coupling the triazole and azetidine intermediates with the trifluoromethoxyphenyl group using reagents like coupling agents (e.g., EDC, DCC).

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

Reduction: Reduction reactions could target the triazole ring or the carbonyl group.

Substitution: The trifluoromethoxyphenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products would depend on the specific reactions, but could include oxidized or reduced forms of the original compound, or substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the cyclopropyl group enhances the lipophilicity and bioavailability of the molecule, making it a candidate for developing new antimicrobial agents. Studies have demonstrated that derivatives of triazoles can inhibit various bacterial strains and fungi, offering a pathway for novel antibiotic development .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Triazole-containing compounds have been linked to the inhibition of microtubule dynamics, which is crucial in cancer cell proliferation. In vitro studies show that such compounds can induce apoptosis in cancer cells by disrupting mitotic spindle formation . The specific substitution patterns on the azetidine ring may further enhance its selectivity and efficacy against specific cancer types.

Neuroprotective Effects

Emerging studies suggest that triazole derivatives may play a role in neuroprotection by stabilizing microtubules and reducing tau pathology in neurodegenerative diseases such as Alzheimer's. The compound's ability to penetrate the blood-brain barrier positions it as a potential therapeutic agent in treating tauopathies .

Agricultural Applications

Fungicides

The triazole ring is well-known for its fungicidal properties. Compounds similar to (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone have been evaluated for their effectiveness against various plant pathogens. Field trials have shown promising results in controlling fungal diseases in crops while minimizing phytotoxicity .

Plant Growth Regulators

Additionally, triazole derivatives can act as plant growth regulators. They modulate plant hormone levels and can enhance growth under stress conditions. This application is particularly relevant in improving crop resilience against environmental stressors such as drought or salinity .

Material Science

Polymer Chemistry

The incorporation of triazole groups into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The unique bonding characteristics of the triazole ring allow for cross-linking within polymer chains, leading to improved performance in applications ranging from coatings to structural materials .

Sensors and Catalysts

Triazole-based compounds are also being investigated for their roles in sensor technology and catalysis. Their ability to form coordination complexes with metal ions makes them suitable candidates for developing sensors that detect environmental pollutants or biomolecules. Furthermore, they can serve as catalysts in various organic reactions due to their electronic properties and steric effects .

Summary of Findings

The compound this compound showcases a diverse range of applications across medicinal chemistry, agriculture, and material science. Its unique structural features contribute to its potential as an antimicrobial agent, anticancer drug, plant growth regulator, and component in advanced materials.

| Application Area | Potential Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Broad-spectrum activity |

| Anticancer drugs | Induces apoptosis | |

| Neuroprotective agents | Stabilizes microtubules | |

| Agriculture | Fungicides | Effective against pathogens |

| Plant growth regulators | Enhances resilience | |

| Material Science | Polymer additives | Improves mechanical properties |

| Sensors | Detects pollutants |

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting their activity or modulating their function. The molecular targets could include kinases, receptors, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds: Limitations

For example:

- describes triazole-containing derivatives synthesized via α-halogenated ketone reactions, such as 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. These analogs share triazole and ketone moieties but differ in substituents and scaffold complexity.

- discusses bioactive plant-derived molecules but focuses on natural products, which lack structural resemblance to the synthetic target compound .

Critical Data Gaps

Recommendations for Future Research

Synthesis Optimization : Adapt methods from (triazole-azetidine coupling) or explore click chemistry for cyclopropane-triazole assembly.

Crystallographic Analysis : Use SHELXL (as in and ) to resolve the compound’s 3D structure and compare packing motifs with analogs.

Bioactivity Screening : Prioritize assays for kinase inhibition, antimicrobial activity, or ferroptosis induction (per ).

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone is a complex organic molecule that features a triazole ring and an azetidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole ring is known for its role in modulating enzyme activity and influencing cellular pathways.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Antimicrobial Activity

In a study examining the antimicrobial effects of the compound, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL.

Anticancer Activity

Research conducted on human cancer cell lines revealed that the compound exhibits cytotoxic effects. In particular, it was effective against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 15 µM and 20 µM respectively. The mechanism involved apoptosis induction as confirmed by flow cytometry analysis.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest moderate solubility in aqueous solutions and a favorable absorption profile in biological systems.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis of azetidine-triazole-methanone derivatives typically involves multi-step protocols. A common approach includes:

- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, as seen in analogous compounds .

- Step 2 : Coupling the triazole-azetidine intermediate with a substituted phenyl ketone via nucleophilic substitution or Pd-mediated cross-coupling.

- Optimization : Reaction parameters like solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and catalyst loading (e.g., CuI at 5-10 mol%) significantly impact yields. For example, highlights glacial acetic acid and HCl as critical for cyclization efficiency in similar methanone syntheses .

Q. How is the structural integrity of the compound validated post-synthesis?

- X-ray crystallography : Resolves bond lengths and angles, confirming the azetidine ring conformation and triazole-phenyl spatial arrangement .

- Spectroscopic techniques :

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) critical for crystal packing .

Advanced Research Questions

Q. How do substituents on the phenyl ring (2,4,5-trifluoro-3-methoxy) influence the compound’s electronic properties and reactivity?

- Electron-withdrawing effects : The trifluoro and methoxy groups alter electron density, affecting nucleophilic/electrophilic sites. Computational studies (DFT) can map electrostatic potentials to predict reactivity .

- Steric effects : The 3-methoxy group may hinder rotation around the methanone bond, influencing conformational stability .

- Experimental validation : Substituent removal/modification (e.g., replacing -OCH₃ with -H) in SAR studies can isolate electronic contributions .

Q. What strategies resolve contradictions in biological activity data across experimental models?

- Case study : If in vitro assays show potent activity but in vivo results are inconsistent, consider:

- Metabolic stability : Assess hepatic microsomal degradation (e.g., CYP450 enzymes) .

- Solubility : Use DSC/TGA to evaluate crystallinity and amorphous content, which impact bioavailability .

- Sample degradation : notes organic compound instability during prolonged experiments; cooling or inert atmospheres may mitigate this .

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Docking studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases). The triazole moiety often participates in H-bonding with active-site residues .

- MD simulations : Track conformational changes over time (50–100 ns) to identify stable binding poses .

- QSAR models : Correlate substituent properties (Hammett σ, logP) with activity to prioritize synthetic targets .

Methodological Challenges

Q. What purification techniques are optimal for isolating this compound from byproducts?

- Chromatography : Silica gel columns with gradients of petroleum ether/ethyl acetate (4:1 to 1:1) effectively separate polar byproducts .

- Recrystallization : Ethanol/water mixtures are ideal due to the compound’s moderate polarity .

- HPLC-PDA : Purity >98% can be confirmed using C18 columns and UV detection at 254 nm .

Q. How can experimental protocols be adapted to scale up synthesis without compromising yield?

- Flow chemistry : Continuous reactors minimize side reactions (e.g., triazole ring decomposition) seen in batch processes .

- Catalyst recycling : Immobilized Cu catalysts reduce metal contamination and costs .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Data Interpretation Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.